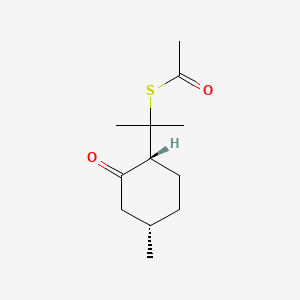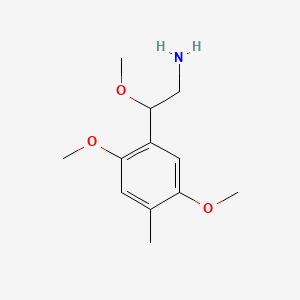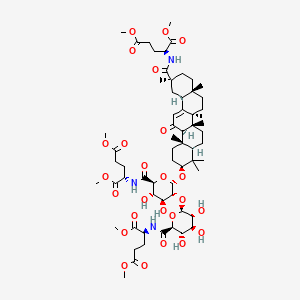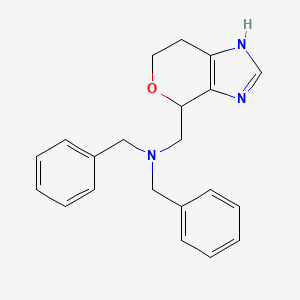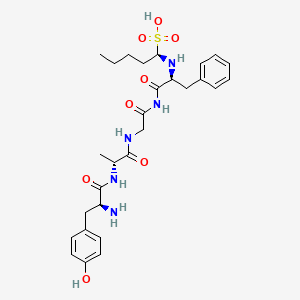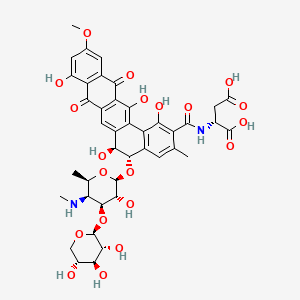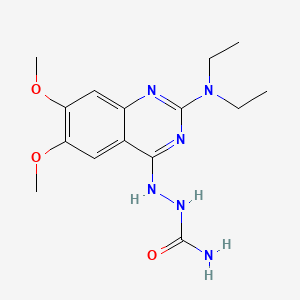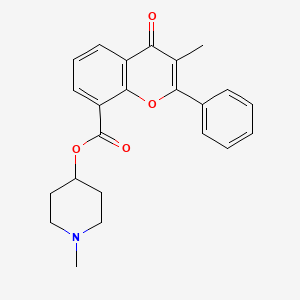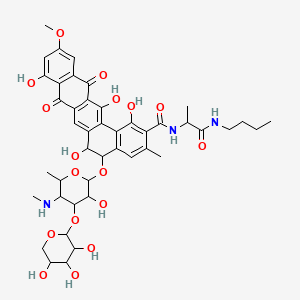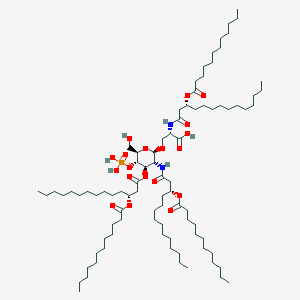
Dodecanoic acid, (1R)-1-(2-(((1S)-1-carboxy-2-((2-deoxy-3-O-((3R)-1-oxo-3-((1-oxododecyl)oxy)tetradecyl)-2-(((3R)-1-oxo-3-((1-oxododecyl)oxy)tetradecyl)amino)-4-O-phosphono-beta-D-glucopyranosyl)oxy)ethyl)amino)-2-oxoethyl)dodecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanoic acid, (1R)-1-(2-(((1S)-1-carboxy-2-((2-deoxy-3-O-((3R)-1-oxo-3-((1-oxododecyl)oxy)tetradecyl)-2-(((3R)-1-oxo-3-((1-oxododecyl)oxy)tetradecyl)amino)-4-O-phosphono-beta-D-glucopyranosyl)oxy)ethyl)amino)-2-oxoethyl)dodecyl ester is a complex organic compound It is characterized by its long-chain fatty acid structure and multiple functional groups, including carboxylic acid, ester, and phosphono groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of the dodecanoic acid backbone, followed by the introduction of various functional groups through reactions such as esterification, amidation, and phosphorylation. Each step would require careful control of reaction conditions, including temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carboxylic acid and ester groups.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions may occur at the ester and amide linkages.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its interactions with biological membranes or its role in cellular signaling pathways.
Medicine
Industry
In industry, the compound could be used in the formulation of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For example, in drug delivery, the ester and amide bonds might be hydrolyzed in the body to release active pharmaceutical ingredients. In biological systems, the compound might interact with cell membranes or proteins, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Lauric Acid: A simpler fatty acid with a similar dodecanoic acid backbone.
Phospholipids: Compounds with similar phosphono groups and amphiphilic properties.
Glycolipids: Molecules with similar glycosylated structures.
Uniqueness
What sets this compound apart is its combination of multiple functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
216013-87-5 |
|---|---|
Fórmula molecular |
C87H163N2O19P |
Peso molecular |
1572.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-4-[(3R)-3-dodecanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C87H163N2O19P/c1-7-13-19-25-31-37-43-49-55-61-72(103-79(93)64-58-52-46-40-34-28-22-16-10-4)67-77(91)88-75(86(97)98)71-102-87-83(89-78(92)68-73(62-56-50-44-38-32-26-20-14-8-2)104-80(94)65-59-53-47-41-35-29-23-17-11-5)85(84(76(70-90)106-87)108-109(99,100)101)107-82(96)69-74(63-57-51-45-39-33-27-21-15-9-3)105-81(95)66-60-54-48-42-36-30-24-18-12-6/h72-76,83-85,87,90H,7-71H2,1-6H3,(H,88,91)(H,89,92)(H,97,98)(H2,99,100,101)/t72-,73-,74-,75+,76-,83-,84-,85-,87-/m1/s1 |
Clave InChI |
SONREIMFTLIQMT-WDOKLUTQSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


